molecular formula C10H14Cl2F2N2O B6212712 2,6-difluoro-4-(piperazin-1-yl)phenol dihydrochloride CAS No. 2728039-58-3

2,6-difluoro-4-(piperazin-1-yl)phenol dihydrochloride

Cat. No.: B6212712
CAS No.: 2728039-58-3
M. Wt: 287.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-4-(piperazin-1-yl)phenol dihydrochloride is a chemical compound with notable applications in various scientific fields. It is characterized by the presence of a piperazine ring and fluorine atoms, which contribute to its unique chemical properties. This compound is often used in research due to its potential biological and pharmaceutical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-4-(piperazin-1-yl)phenol dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-4-(piperazin-1-yl)phenol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atoms and piperazine ring allow for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2,6-difluoro-4-(piperazin-1-yl)phenol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-difluoro-4-(piperazin-1-yl)phenol dihydrochloride involves its interaction with specific molecular targets. The piperazine ring and fluorine atoms play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activities and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-difluoro-4-(piperazin-1-yl)phenol
  • 1,4-bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride

Uniqueness

Compared to similar compounds, 2,6-difluoro-4-(piperazin-1-yl)phenol dihydrochloride stands out due to its specific substitution pattern and the presence of fluorine atoms.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,6-difluoro-4-(piperazin-1-yl)phenol dihydrochloride involves the reaction of 2,6-difluorophenol with piperazine in the presence of a base to form 2,6-difluoro-4-(piperazin-1-yl)phenol. This intermediate is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2,6-difluorophenol", "piperazine", "base", "hydrochloric acid" ], "Reaction": [ "Step 1: 2,6-difluorophenol is reacted with piperazine in the presence of a base to form 2,6-difluoro-4-(piperazin-1-yl)phenol.", "Step 2: 2,6-difluoro-4-(piperazin-1-yl)phenol is reacted with hydrochloric acid to form the dihydrochloride salt of 2,6-difluoro-4-(piperazin-1-yl)phenol." ] }

CAS No.

2728039-58-3

Molecular Formula

C10H14Cl2F2N2O

Molecular Weight

287.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.